Phosphonium, (3-aminopropyl)triphenyl-, bromide

Catalog No.
S3357885
CAS No.
89996-01-0
M.F
C21H23BrNP
M. Wt
400.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonium, (3-aminopropyl)triphenyl-, bromide

CAS Number

89996-01-0

Product Name

Phosphonium, (3-aminopropyl)triphenyl-, bromide

IUPAC Name

3-aminopropyl(triphenyl)phosphanium;bromide

Molecular Formula

C21H23BrNP

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C21H23NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18,22H2;1H/q+1;/p-1

InChI Key

UPYKKMDXNPTXPZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Phosphonium, specifically (3-aminopropyl)triphenyl-, bromide, is a quaternary ammonium salt characterized by the presence of a phosphonium cation. This compound features a phosphorus atom bonded to three phenyl groups and one 3-aminopropyl group, making it a versatile structure in organic and medicinal chemistry. The general formula can be expressed as [C₁₈H₂₃BrN]⁺, indicating its cationic nature due to the positive charge on the phosphorus atom. Quaternary phosphonium compounds are known for their stability and ability to form ionic interactions, which are pivotal in various

Material Science

  • Self-assembling materials

    TPP-Br can self-assemble into ordered structures due to its amphiphilic nature. This property allows researchers to design and synthesize novel materials with specific functionalities, including biosensors, drug delivery systems, and molecular machines. [Source: Triphenyl(n-alkyl)phosphonium Bromides as Chiral Recognition Agents for Anions in Electrolyte Solutions, Langmuir 1993, 9 (2), 295-300 ""]

  • Organic-inorganic hybrid materials

    TPP-Br can be incorporated into inorganic materials like clays and silica to create organic-inorganic hybrid materials. These materials can combine the desirable properties of both organic and inorganic components, leading to applications in catalysis, optics, and electronics. [Source: Triphenylphosphonium-Modified Montmorillonite: A Novel Nanocatalyst for the Biginelli Reaction, European Journal of Organic Chemistry, 2003, 2003 (23), 4376-4382 ""]

Biological Research

  • Cellular labeling

    TPP-Br can be conjugated with fluorescent molecules to create probes for labeling cells. The positive charge of TPP-Br facilitates cellular uptake, making it a useful tool for studying cellular processes and drug delivery. [Source: Cationic Charge Dependence of Cellular Uptake of Semiconductor Quantum Dots Coated with Amphiphiles, Langmuir, 2008, 24 (18), 9000-9006 ""]

  • Mitochondrial targeting

    TPP-Br can be specifically targeted to mitochondria due to its positive charge, which is attracted to the negatively charged mitochondrial membrane. This property allows researchers to deliver drugs or probes specifically to mitochondria for studying mitochondrial function and diseases. [Source: Synthesis and Evaluation of Triphenylphosphonium-Conjugated Quinolones as Selective Mitochondrial Toxins, Journal of Medicinal Chemistry, 2008, 51 (15), 4734-4742 ""]

  • Alkylation Reactions: The phosphonium salt can act as an alkylating agent, where the phosphorus atom can donate its positive charge to facilitate the transfer of alkyl groups to nucleophiles.
  • Decomposition: Under certain conditions, phosphonium salts can decompose to yield triphenylphosphine and other products. This process often involves heating or interaction with strong bases .
  • Nucleophilic Substitution: The bromide ion can be substituted by other nucleophiles, leading to the formation of new phosphonium salts with different anions .

Phosphonium compounds have garnered attention for their biological activities, particularly in antimicrobial applications. (3-Aminopropyl)triphenylphosphonium bromide exhibits bactericidal properties, making it useful in developing antimicrobial polymers. These compounds disrupt microbial cell membranes, leading to cell death, which is particularly valuable in medical and industrial settings . Additionally, some studies suggest potential anticancer activities due to their ability to interfere with cellular processes.

The synthesis of (3-aminopropyl)triphenylphosphonium bromide typically involves:

  • Reaction of Triphenylphosphine with 3-Aminopropyl Bromide: This method involves mixing triphenylphosphine with 3-aminopropyl bromide under appropriate conditions (usually in a solvent like dichloromethane) to facilitate nucleophilic attack and formation of the phosphonium salt.
  • Quaternization: The reaction leads to the quaternization of triphenylphosphine, resulting in the formation of the desired phosphonium salt .

(3-Aminopropyl)triphenylphosphonium bromide has several applications:

  • Antimicrobial Agents: Utilized in the development of coatings and materials that inhibit bacterial growth.
  • Catalysis: Acts as a catalyst in various organic reactions due to its ability to stabilize charged intermediates.
  • Drug Delivery Systems: Investigated for potential use in targeted drug delivery due to its ability to interact with biological membranes .

Studies on the interactions of (3-aminopropyl)triphenylphosphonium bromide reveal its capacity to form complexes with various biological molecules. Its interaction with cell membranes enhances permeability and facilitates drug delivery. Additionally, research indicates that these compounds can influence enzyme activity through reversible binding mechanisms, which is crucial for therapeutic applications .

Several compounds share structural similarities with (3-aminopropyl)triphenylphosphonium bromide. Here are some notable examples:

Compound NameStructureUnique Features
Tetraphenylphosphonium Chloride[C₁₂H₁₄ClP]⁺Highly stable; used in various organic reactions.
Methyltriphenylphosphonium Bromide[C₁₅H₁₈BrP]⁺Smaller alkyl group; more soluble in organic solvents.
Benzyltriphenylphosphonium Bromide[C₁₈H₂₃BrP]⁺Exhibits similar antimicrobial properties; slightly different activity profile.

Uniqueness: The presence of the 3-aminopropyl group distinguishes (3-aminopropyl)triphenylphosphonium bromide from other phosphonium salts, enhancing its biological activity and potential applications in drug delivery systems.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

399.07515 g/mol

Monoisotopic Mass

399.07515 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-19-2023

Explore Compound Types